molecular formula C10H19NO4 B8097667 (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate

(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate

Cat. No.: B8097667
M. Wt: 217.26 g/mol
InChI Key: VESBLQCTDXRDKH-QMMMGPOBSA-N
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Description

(S)-tert-Butyl (1,4-dioxan-2-yl)methylcarbamate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dioxane ring and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate typically involves the following steps:

  • Starting Material: The synthesis begins with (S)-1,4-dioxan-2-ylmethanol as the starting material.

  • Protection of Alcohol: The hydroxyl group of (S)-1,4-dioxan-2-ylmethanol is protected using tert-butyl carbamate (Boc) to form the desired compound.

  • Reaction Conditions: The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a coupling reagent like diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

(S)-tert-Butyl (1,4-dioxan-2-yl)methylcarbamate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be performed to convert the carbamate group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the dioxane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Substituted dioxanes.

Scientific Research Applications

(S)-tert-Butyl (1,4-dioxan-2-yl)methylcarbamate: has several scientific research applications:

  • Chemistry: It can be used as a protecting group in organic synthesis.

  • Biology: The compound may serve as a building block for the synthesis of biologically active molecules.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

(S)-tert-Butyl (1,4-dioxan-2-yl)methylcarbamate: can be compared with other similar compounds, such as:

  • (R)-tert-Butyl (1,4-dioxan-2-yl)methylcarbamate: The enantiomer of the compound, which may have different biological activities.

  • Other carbamate derivatives: Similar compounds with different substituents on the dioxane ring or carbamate group.

Uniqueness: The presence of the (S)-configuration and the specific structure of the dioxane ring contribute to the uniqueness of this compound compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[(2S)-1,4-dioxan-2-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11(4)8-7-13-5-6-14-8/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESBLQCTDXRDKH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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